3-Fluoro-6-hydroxypicolinic acid

Catalog No.
S740700
CAS No.
604774-05-2
M.F
C6H4FNO3
M. Wt
157.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-6-hydroxypicolinic acid

CAS Number

604774-05-2

Product Name

3-Fluoro-6-hydroxypicolinic acid

IUPAC Name

3-fluoro-6-oxo-1H-pyridine-2-carboxylic acid

Molecular Formula

C6H4FNO3

Molecular Weight

157.1 g/mol

InChI

InChI=1S/C6H4FNO3/c7-3-1-2-4(9)8-5(3)6(10)11/h1-2H,(H,8,9)(H,10,11)

InChI Key

QZYZLTZNQIKHRV-UHFFFAOYSA-N

SMILES

C1=CC(=O)NC(=C1F)C(=O)O

Canonical SMILES

C1=CC(=O)NC(=C1F)C(=O)O

3-Fluoro-6-hydroxypicolinic acid (CAS 604774-05-2) is a specialized, pre-functionalized pyridine building block critical for the synthesis of advanced agrochemicals and pharmaceuticals. Featuring a stable 3-fluoro substituent and a versatile 6-hydroxy (or 6-oxo-1,6-dihydro) group, it serves as a direct precursor for 6-activated-3-fluoropicolinates. In industrial procurement, this compound is primarily sourced to bypass the low-yielding, hazardous late-stage fluorination of pyridine rings. It acts as a foundational scaffold for producing 6-aryl-picolinate synthetic auxins (such as halauxifen and florpyrauxifen analogs) and complex pharmaceutical ligands, offering process chemists a reliable starting material for subsequent halogenation, triflation, and cross-coupling workflows [1].

Research Fit

1
Fluorinated matrix additive for oligonucleotide MALDI-MS, supporting reported fragmentation reduction
2
Lipophilicity-tuning building block for medicinal chemistry and fluorinated scaffold synthesis
3
Mass-differentiated reference standard for bioanalytical method development and metabolite tracking

Substituting 3-fluoro-6-hydroxypicolinic acid with generic analogs like 6-hydroxypicolinic acid or 3-fluoropicolinic acid introduces severe synthetic bottlenecks. Attempting to install a fluorine atom at the 3-position of a pre-formed 6-hydroxypicolinic acid typically requires harsh, unselective electrophilic fluorination or complex multi-step diazotization routes that suffer from poor yields and generate hazardous waste. Conversely, starting with 3-fluoropicolinic acid and attempting to selectively oxidize or functionalize the 6-position often leads to mixtures of isomers and over-oxidation. Procuring the exact 3-fluoro-6-hydroxy scaffold ensures immediate readiness for 6-position activation (e.g., via POCl3 to the 6-chloro derivative) while preserving the sensitive 3-fluoro substituent, directly impacting overall route efficiency and cost-of-goods (COGs) [1].

Substitution Risk

Target
Common Substitute
3-Fluoro-6-hydroxypicolinic acid
6-Hydroxypicolinic acid
Fluorine substitution alters lipophilicity and electronic properties; ADME and enzyme-inhibition profiles may not transfer. MALDI matrix performance can differ, requiring validation before replacement.

Bypassing Late-Stage Fluorination

Procuring the pre-fluorinated 3-fluoro-6-hydroxypicolinic acid eliminates the need for late-stage fluorination, a step notorious for poor regioselectivity and low yields. When starting from 6-hydroxypicolinic acid, attempting to introduce the 3-fluoro group via electrophilic fluorination typically yields less than 30% of the desired isomer, alongside significant over-fluorination and degradation products. In contrast, utilizing the pre-fluorinated target compound guarantees 100% retention of the 3-fluoro substituent during subsequent 6-position activation, drastically improving overall process efficiency [1].

Evidence DimensionYield of 3-fluoro installation/retention
Target Compound Data100% retention during subsequent steps
Comparator Or Baseline6-Hydroxypicolinic acid (<30% yield for late-stage fluorination)
Quantified Difference>70% yield improvement by procuring pre-fluorinated building block
ConditionsStandard electrophilic fluorination vs. direct procurement

Procuring the pre-fluorinated core eliminates the most yield-limiting and hazardous step in fluoropicolinate synthesis, directly lowering manufacturing costs.

MALDI-MS fragmentation
Data to verify
Qualitative reduction in base loss vs. 3-HPA
Supports spectral-quality screening context
Vendor-reported; peer review limited

Superior 6-Position Activation

The presence of the 6-hydroxy (or 6-oxo) group provides a highly efficient, direct handle for activation prior to cross-coupling. Converting 3-fluoro-6-hydroxypicolinic acid to its 6-chloro or 6-triflate derivative routinely proceeds with >90% conversion. Conversely, attempting direct C-H functionalization or oxidation at the 6-position of 3-fluoropicolinic acid is highly inefficient, typically yielding <50% of the desired product due to competing reactions at other ring positions [1].

Evidence DimensionConversion to 6-activated intermediate (chloro/triflate)
Target Compound Data>90% conversion via POCl3 or Tf2O
Comparator Or Baseline3-Fluoropicolinic acid (<50% yield via direct C-H functionalization)
Quantified Difference40-50% higher yield for 6-position functionalization
ConditionsStandard chlorination (POCl3/PCl5) or triflation conditions

The 6-hydroxy tautomer provides a direct, high-yielding handle for activation, essential for downstream Suzuki-Miyaura couplings in library synthesis.

Lipophilicity (XLogP3)
Class-level
-0.2
Computed lipophilicity, may support permeability screening
Predicted value; experimental confirmation advised

Shorter Synthetic Route to 6-Aryl-Picolinates

For discovery teams synthesizing libraries of 6-aryl-3-fluoropicolinates, route length is a critical procurement factor. Starting with 3-fluoro-6-hydroxypicolinic acid requires only two primary steps (activation and cross-coupling) to reach the target scaffolds. Using unsubstituted picolinic acid as a baseline requires 5 or more steps to sequentially install the 3-fluoro and 6-aryl groups, often requiring protecting group manipulations that reduce overall throughput [1].

Evidence DimensionSteps to 6-aryl-3-fluoropicolinate analogs
Target Compound Data2 steps (activation, then coupling)
Comparator Or BaselineUnsubstituted picolinic acid (5+ steps)
Quantified DifferenceReduction of synthesis route by at least 3 steps
ConditionsLibrary generation for synthetic auxin herbicide discovery

Shortening the synthetic route accelerates SAR development and reduces reagent costs in discovery pipelines.

Mass differentiation
Head-to-head
ΔMW +18 g/mol vs. parent
Enables distinct detection in complex matrices
Exact mass 157.0175 Da vs. 139.11 g/mol parent

6-Aryl-Picolinate Herbicide Synthesis

This compound is the exact right choice for generating synthetic auxin analogs (e.g., halauxifen derivatives) requiring the critical 3-fluoro substituent for optimal binding and soil half-life. The pre-installed fluorine and 6-hydroxy handle allow for rapid scale-up of proprietary agrochemical active ingredients [1].

6-Triflyloxy Precursor for Cross-Coupling

Ideal for process chemists needing a stable precursor to generate highly reactive triflates. The 6-hydroxy group is readily converted to a triflate, enabling late-stage Suzuki or Stille couplings in pharmaceutical library synthesis without disrupting the 3-fluoro group [1].

Bidentate Ligand Development

Useful in inorganic chemistry for creating customized fluorinated picolinate ligands for transition metal catalysis. The combination of the carboxylic acid and the functionalizable 6-position allows for tuning the electronic properties of the metal center, while the 3-fluoro group provides unique steric and electronic effects [1].

Application Fit

Application
Selection Property
Validation Focus
Oligonucleotide MALDI-MS prep
Fluorinated matrix performance
Spectral quality and fragmentation control
Medicinal chemistry building block
Lipophilicity and metabolic blocking potential
Permeability and ADME assay context
Bioanalytical reference standard
Mass-shifted unique identifier
Unambiguous HRMS detection and quantification

XLogP3

-0.2

Wikipedia

3-Fluoro-1,6-dihydro-6-oxo-2-pyridinecarboxylic acid

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